Fevipiprant

概要

説明

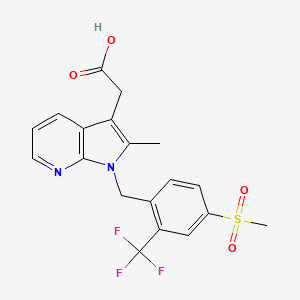

フェビピプラントは、化学名{2-メチル-1-[4-(メチルスルホニル)-2-(トリフルオロメチル)ベンジル]-1H-ピロロ[2,3-b]ピリジン-3-イル}酢酸としても知られており、ピプラント系に属する化合物です。ノバルティスによって開発された、プロスタグランジンD2受容体2(DP2またはCRTh2)の選択的経口拮抗薬です。 この受容体は、喘息に関連する炎症カスケードに関与しています 。 フェビピプラントは、喘息、特に中程度から重度の喘息患者の治療の可能性について最初に研究されました .

2. 製法

フェビピプラントの合成には、ピロロ[2,3-b]ピリジンコアの調製から始まるいくつかの重要なステップが含まれます。次に、トリフルオロメチルベンジル基とメチルスルホニル基を導入します。最後のステップでは、酢酸部分を付加します。 反応条件としては、通常、強塩基とジメチルホルムアミド(DMF)やジクロロメタン(DCM)などの溶媒を使用する必要があります .

工業生産では、反応パラメータを注意深く制御することでプロセスをスケールアップし、高収率と高純度を確保します。 自動反応器と連続フローシステムの使用により、合成の効率と再現性を向上させることができます .

準備方法

The synthesis of Fevipiprant involves several key steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This is followed by the introduction of the trifluoromethylbenzyl group and the methylsulfonyl group. The final step involves the addition of the acetic acid moiety. The reaction conditions typically require the use of strong bases and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .

化学反応の分析

フェビピプラントは、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、メチルスルホニル基で起こり、スルホン誘導体の生成につながります。

還元: ピロロ[2,3-b]ピリジンコアのニトロ基は、アミンに還元されます。

置換: 特定の条件下で、トリフルオロメチル基は他の官能基に置換されます。

これらの反応で使用される一般的な試薬には、酸化には過酸化水素、還元には水素化リチウムアルミニウム、置換反応にはさまざまな求核試薬があります。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究への応用

化学: トリフルオロメチル置換ピロロ[2,3-b]ピリジンの反応性を研究するためのモデル化合物として役立ちます。

生物学: フェビピプラントは、DP2受容体が炎症プロセスにおける役割を調査するために使用されます。

科学的研究の応用

Introduction to Fevipiprant

This compound, also known as QAW039, is an oral antagonist of the prostaglandin D2 receptor 2 (DP2) that has been primarily investigated for its applications in asthma management. This compound aims to address the unmet needs in patients with severe asthma who are inadequately controlled by standard therapies. The following sections will explore the scientific research applications of this compound, focusing on its efficacy, safety, and potential implications for clinical practice.

Efficacy in Asthma Management

This compound has been evaluated in several clinical trials, notably the LUSTER-1 and LUSTER-2 studies, which were phase III randomized controlled trials. These studies aimed to assess the efficacy of this compound in reducing the rate of moderate to severe asthma exacerbations in patients with high eosinophil counts.

Key Findings from Clinical Trials

- LUSTER-1 and LUSTER-2 Studies : These studies included over 1,700 participants across multiple countries. Patients received either 150 mg or 450 mg of this compound or a placebo for 52 weeks. The primary endpoint was the annualized rate of moderate to severe asthma exacerbations.

Despite these findings, neither study achieved statistical significance after adjusting for multiple testing, suggesting that while this compound may provide some benefit, it may not be sufficient to warrant widespread clinical use .

Safety Profile

This compound has generally been well tolerated among trial participants. Adverse events were comparable between treatment groups and placebo, with serious adverse events occurring in approximately 9% of patients across all groups . Notably, there were few treatment-related deaths reported during these studies.

Comparative Studies

In addition to phase III trials, this compound has been compared with other treatments such as montelukast in phase II studies:

- A study involving 1,058 adult patients demonstrated statistically significant improvements in forced expiratory volume (FEV1) when this compound was used alongside low-dose inhaled corticosteroids compared to placebo .

Meta-Analysis Insights

A meta-analysis reviewing multiple trials indicated that while this compound showed improvements in pre-and post-bronchodilator FEV1 values and modest improvements in asthma control questionnaire scores, the overall impact on exacerbation rates remained disappointing . This suggests that while there may be some benefits regarding lung function metrics, the clinical significance concerning exacerbation prevention is still uncertain.

作用機序

フェビピプラントは、プロスタグランジンD2受容体2(DP2またはCRTh2)を選択的に拮抗することで効果を発揮します。この受容体は、喘息に関連する炎症反応において重要な役割を果たす、好酸球、肥満細胞、Tヘルパー2細胞の動員と活性化に関与しています。 この受容体を遮断することにより、フェビピプラントは喘息患者の炎症を軽減し、肺機能を改善します .

類似化合物との比較

フェビピプラントは、DP2受容体に対する高い選択性で特徴付けられます。類似の化合物には以下のようなものがあります。

グラピプラント: 別のピプラント系薬物ですが、DP2ではなくプロスタグランジンE2受容体4(EP4)を標的にします。

セチピプラント: DP2受容体の選択的拮抗薬ですが、薬物動態特性と臨床的用途が異なります.

フェビピプラントの独自性は、DP2受容体を特異的に標的とすることで喘息を治療する可能性があり、同じクラスの他の化合物とは異なります .

生物活性

Fevipiprant (NVP-QAW039) is a selective oral antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTh2) that has been investigated primarily for its potential in treating asthma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, pharmacokinetics, and safety profile.

This compound's primary mechanism involves blocking the DP2 receptor, which is implicated in the activation and migration of inflammatory cells such as eosinophils and Th2 cells. By inhibiting this pathway, this compound aims to reduce eosinophilic airway inflammation, a key feature in asthma pathophysiology. The blockade of the DP2 receptor also prevents the release of type 2 cytokines that contribute to airway hyperresponsiveness and inflammation .

Phase 2 and Phase 3 Trials

This compound has undergone several clinical trials to assess its efficacy in patients with asthma. Notably:

- Phase 2 Studies : Early trials demonstrated that this compound significantly reduced sputum eosinophils and improved lung function, as measured by forced expiratory volume in one second (FEV1) after 12 weeks of treatment .

- LUSTER Trials : In two pivotal Phase 3 studies (LUSTER-1 and LUSTER-2), this compound was evaluated for its ability to reduce asthma exacerbations. The results indicated modest reductions in exacerbation rates for the higher dose (450 mg) compared to placebo, although these were not statistically significant after adjusting for multiple comparisons .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties with a long half-life allowing for once-daily dosing. Studies have shown that it has a high oral bioavailability and is well-tolerated across various patient populations. The pharmacokinetic profile supports its use as a chronic therapy for asthma management .

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~54% |

| Half-life | Approximately 17.1 hours |

| Clearance | 1.6 mL/min/kg |

Safety Profile

The safety profile of this compound has been generally favorable. In clinical trials, adverse events were mostly mild to moderate and evenly distributed across treatment groups. Common adverse events included nasopharyngitis and headache . Serious adverse events were reported at similar rates across this compound and placebo groups.

Summary of Adverse Events

| Adverse Event | This compound (150 mg) | Placebo |

|---|---|---|

| Any Adverse Event | 44.8% | 50% |

| Nasopharyngitis | 7.1% | 4.4% |

| Headache | 4.2% | 5.9% |

Case Studies

A notable case study involved a patient with severe asthma who was unresponsive to standard therapies. After initiating treatment with this compound at a dose of 150 mg daily, the patient exhibited a significant reduction in exacerbation frequency and improvements in FEV1 measurements over a six-month period . This aligns with findings from larger studies indicating that while not universally effective, this compound can provide benefits for specific patient subsets.

特性

IUPAC Name |

2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPPXZDRVCSVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336031 | |

| Record name | Fevipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872365-14-5 | |

| Record name | Fevipiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fevipiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fevipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEVIPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。